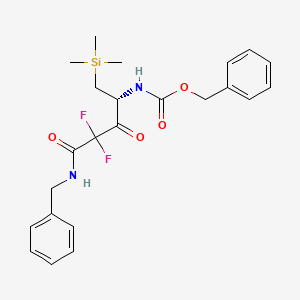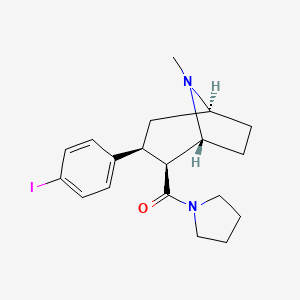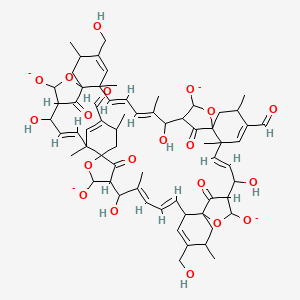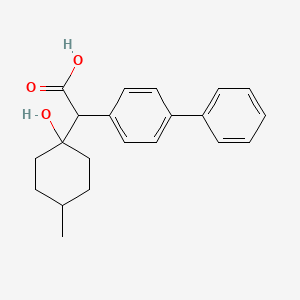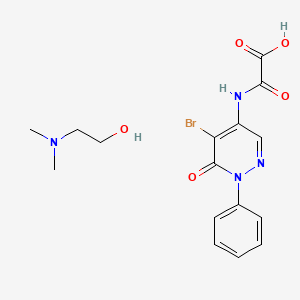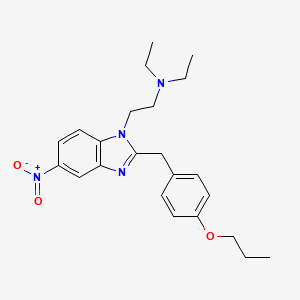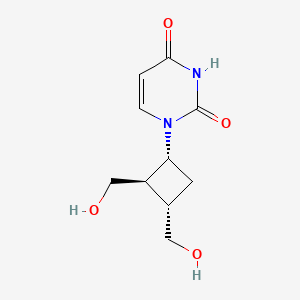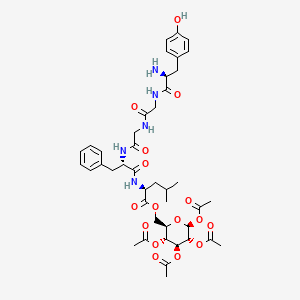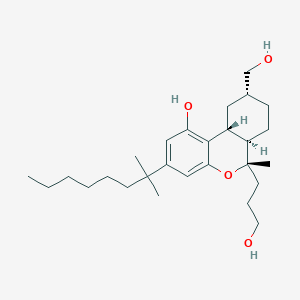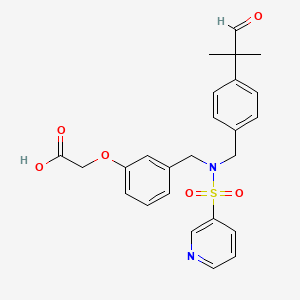
4Epw47C3HA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound known as 4Epw47C3HA, chemically named (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a pyridinylsulfonyl group, and a phenoxyacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(1,1-dimethyl-2-oxoethyl)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Sulfonylation: The benzyl intermediate is then reacted with pyridin-3-ylsulfonyl chloride under basic conditions to introduce the pyridinylsulfonyl group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with (3-aminomethyl)phenoxyacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and cellular processes.
Medicine
In the medical field, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mécanisme D'action
The mechanism by which (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
The uniqueness of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
574759-39-0 |
|---|---|
Formule moléculaire |
C25H26N2O6S |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
2-[3-[[[4-(2-methyl-1-oxopropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26N2O6S/c1-25(2,18-28)21-10-8-19(9-11-21)15-27(34(31,32)23-7-4-12-26-14-23)16-20-5-3-6-22(13-20)33-17-24(29)30/h3-14,18H,15-17H2,1-2H3,(H,29,30) |
Clé InChI |
JEUHKODDXNRYIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


